Product packaging for 3-Bromobenzo[d]isoxazol-7-ol(Cat. No.:)

3-Bromobenzo[d]isoxazol-7-ol

Cat. No.: B12328915
M. Wt: 214.02 g/mol
InChI Key: NUHKHNABNYBNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzo[d]isoxazol-7-ol is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a benzo[d]isoxazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The strategic bromination at the 3-position and the hydroxyl group at the 7-position make this molecule a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR). Benzoisoxazole derivatives have demonstrated significant therapeutic potential in scientific literature, including applications as D-amino acid oxidase (DAAO) inhibitors for targeting cognitive deficits associated with neurodegenerative and psychiatric disorders . Furthermore, the structural motif is investigated for developing agents with anticancer, anti-inflammatory, and antimicrobial properties . Researchers value this specific derivative for designing and synthesizing novel compounds to probe biological pathways and develop potential treatments for conditions like Alzheimer's disease, schizophrenia, and prostate cancer . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO2 B12328915 3-Bromobenzo[d]isoxazol-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

3-bromo-1,2-benzoxazol-7-ol

InChI

InChI=1S/C7H4BrNO2/c8-7-4-2-1-3-5(10)6(4)11-9-7/h1-3,10H

InChI Key

NUHKHNABNYBNOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)ON=C2Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromobenzo D Isoxazol 7 Ol and Its Analogs

Established Synthetic Pathways for Benzo[d]isoxazole Core Structures

The construction of the benzo[d]isoxazole core is central to the synthesis of 3-Bromobenzo[d]isoxazol-7-ol and related compounds. Traditional and modern synthetic approaches primarily revolve around the formation of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. These methods can be broadly categorized into cyclization reactions of appropriately substituted precursors and direct functionalization of a pre-existing benzo[d]isoxazole ring system. chim.it

Cyclization Reactions of Precursors

The formation of the isoxazole ring through cyclization is a widely employed strategy, offering a high degree of control over the substitution pattern of the final product.

A powerful method for the construction of isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govresearchgate.netmdpi.com In the context of synthesizing benzo[d]isoxazole derivatives, an ortho-bromoaryl nitrile oxide can serve as a key intermediate. The nitrile oxide, often generated in situ from the corresponding oxime, reacts with an alkyne to form the isoxazole ring. researchgate.netrsc.org The regioselectivity of this cycloaddition is a critical aspect, and studies have shown that it can be controlled to favor the desired isomer. nih.govrsc.org

For instance, the reaction of an ortho-nitrophenyl alkyne with an aryl nitrile oxide has been demonstrated to proceed with excellent regioselectivity. nih.govrsc.org While not a direct synthesis of this compound, this methodology highlights the potential of using a suitably substituted ortho-bromoaryl precursor to construct the core benzo[d]isoxazole ring system. The subsequent introduction of the hydroxyl group at the 7-position would be a necessary downstream transformation.

ReactantsConditionsProductKey Features
ortho-Bromoaryl Nitrile Oxide, Alkyne1,3-Dipolar Cycloaddition3-Substituted Benzo[d]isoxazoleHigh regioselectivity, versatile alkyne partners

Table 1: Cyclization via ortho-Bromoaryl Nitrile Oxides

Isatin (B1672199) and its derivatives are versatile starting materials in heterocyclic synthesis. researchgate.netscielo.br The cyclization of N-hydroxy-isatin oxime derivatives presents another avenue to the benzo[d]isoxazole core. Isatin oximes can be prepared by treating isatin with hydroxylamine (B1172632) hydrochloride. scielo.br Subsequent chemical manipulation and cyclization can lead to the formation of the benzo[d]isoxazole ring.

One of the foundational methods for isatin synthesis is the Sandmeyer isatin synthesis, which involves the intramolecular cyclization of isonitrosoacetanilides in a strong acid medium. scielo.brmdpi.com The yield of this reaction is highly dependent on the reaction conditions, such as temperature and acid concentration. mdpi.com While this method directly leads to isatins, modifications and subsequent reactions of the isatin oxime are necessary to form the benzo[d]isoxazole structure.

Starting MaterialKey TransformationIntermediateProduct
IsatinOximationIsatin OximeBenzo[d]isoxazole derivative
IsonitrosoacetanilideSandmeyer CyclizationIsatinBenzo[d]isoxazole derivative (after further steps)

Table 2: Approaches from Isatin Derivatives

2-Hydroxybenzoic acid and its derivatives are readily available and serve as valuable precursors for benzo[d]isoxazole synthesis. A common approach involves the reaction of a 2-hydroxybenzoic acid derivative with hydroxylamine or a related reagent. chim.it For example, 5-bromo-2-hydroxybenzoic acid has been used to prepare 5-bromobenzo[d]isoxazol-3-ol. google.com This suggests that a similar strategy starting from a 2,7-dihydroxy-3-bromobenzoic acid derivative could potentially yield this compound.

The synthesis of benzo[d]isoxazole-3-carboxylic acid derivatives has been achieved through a multi-step sequence starting from commercially available substrates, which includes esterification, carbonation, ring-forming condensation, and hydrolysis. nih.gov This highlights the versatility of using functionalized benzoic acid derivatives to access a range of substituted benzo[d]isoxazoles.

Hydroxycoumarins have emerged as useful intermediates in the synthesis of certain benzo[d]isoxazole derivatives. google.comgoogle.com A notable example is the treatment of 4-hydroxycoumarin (B602359) with hydroxylamine to yield benzo[d]isoxazol-3-yl-acetic acid. google.comgoogle.com This transformation proceeds through the opening of the coumarin (B35378) ring and subsequent cyclization to form the benzo[d]isoxazole system. This resulting acetic acid derivative can then undergo further modifications. For instance, it can be brominated at the alpha position to give benzo[d]isoxazol-3-yl-bromoacetic acid, which upon decarboxylation, yields 3-bromomethyl-benzo[d]isoxazole. google.comgoogle.com This multi-step process, while established, is noted to be complex due to the commercial unavailability of some starting materials. google.comgoogle.com A reinvestigation of the reaction between 3-acyl-4-hydroxycoumarins and hydroxylamine has also been reported, leading to the synthesis of 4-(2-hydroxybenzoyl)isoxazol-5-ones, showcasing the diverse reactivity of these systems. acs.org

PrecursorReagentIntermediateFinal Product (after further steps)
4-HydroxycoumarinHydroxylamineBenzo[d]isoxazol-3-yl-acetic acid3-Bromomethyl-benzo[d]isoxazole
3-Acyl-4-hydroxycoumarinHydroxylamine-4-(2-Hydroxybenzoyl)isoxazol-5-ones

Table 3: Synthesis from Hydroxycoumarin Intermediates

Direct Halogenation Strategies

An alternative to constructing the benzo[d]isoxazole ring with the desired substitution pattern is the direct halogenation of a pre-formed benzo[d]isoxazole core. This approach is attractive for its atom economy and potentially shorter synthetic sequence.

The regioselective halogenation of benzo[d]isoxazoles can be challenging due to the multiple reactive sites on the aromatic ring. researchgate.net However, methods for the direct bromination of benzo[c]isoxazol-3(1H)-one using reagents like N-bromosuccinimide (NBS) or molecular bromine have been developed. Achieving regioselectivity often requires careful control of reaction conditions, such as temperature and solvent.

Transition metal-catalyzed halogenation has also been explored for related heterocyclic systems like 2-arylbenzo[d]oxazoles. researchgate.net For instance, ruthenium-catalyzed halogenation has been shown to occur at the C7-position, while rhodium-catalysis can direct halogenation to the ortho-position of the aryl substituent. researchgate.net While these examples are on a different but related scaffold, they suggest the potential for developing catalytic methods for the regioselective halogenation of benzo[d]isoxazoles to access compounds like this compound. The use of N-halosuccinimides as halogenating agents is often preferred due to their improved selectivity and handling compared to elemental halogens. smolecule.com

SubstrateReagentProductKey Features
Benzo[c]isoxazol-3(1H)-oneN-Bromosuccinimide (NBS) or Br₂7-Bromobenzo[c]isoxazol-3(1H)-oneRequires careful control of conditions for regioselectivity
2-Arylbenzo[d]oxazoleN-Halosuccinimide, Ru or Rh catalystC7- or ortho-Halogenated productCatalytic control of regioselectivity

Table 4: Direct Halogenation Approaches

Bromination of Benzo[c]isoxazol-3(1H)-one Derivatives

One approach to introduce a bromine atom onto the benzoisoxazole scaffold is through the direct bromination of benzo[c]isoxazol-3(1H)-one derivatives. This electrophilic aromatic substitution reaction typically utilizes brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). The regioselectivity of the bromination is highly dependent on the reaction conditions, particularly the temperature and solvent. For instance, to achieve bromination at the 7-position, stringent temperature control, often around 180°C, in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) is necessary to minimize the formation of side products.

The mechanism involves the electrophilic attack of the bromine species on the electron-rich benzene ring of the benzoisoxazolone core. The position of substitution is influenced by the electronic and steric factors of the substituents already present on the ring.

Targeted Synthesis of this compound

The targeted synthesis of this compound requires specific precursors and reaction conditions to ensure the correct placement of both the bromo and hydroxyl groups. While a direct synthesis for this specific compound is not extensively detailed in the provided results, general principles for the synthesis of substituted benzo[d]isoxazoles can be applied.

A plausible synthetic route could involve the cyclization of a suitably substituted o-hydroxybenzonitrile or o-hydroxybenzaldoxime. For instance, starting with a 2,4-dihydroxybenzonitrile, selective bromination followed by cyclization could potentially yield the desired product. The challenge lies in controlling the regioselectivity of the bromination and preventing unwanted side reactions.

Specific Reaction Conditions and Reagents

Based on analogous syntheses, the formation of the isoxazole ring can be achieved through various methods. One common method is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com Another approach involves the cyclization of α,β-acetylenic oximes, which can be catalyzed by reagents like gold(III) chloride. organic-chemistry.org

For the introduction of the bromine at the 3-position, a precursor such as a 3-unsubstituted benzo[d]isoxazole could be subjected to bromination. Alternatively, a starting material already containing the bromo- and hydroxyl- functionalities in the correct positions on the benzene ring could be used to construct the isoxazole ring. For example, a 2-hydroxy-3-bromo-salicylaldehyde derivative could be converted to its oxime and then cyclized.

Advanced Synthetic Transformations and Derivatization

The 3-bromobenzo[d]isoxazole (B1374670) core is a versatile platform for further chemical modifications, allowing for the introduction of a wide array of functional groups. These transformations are key to developing a library of derivatives for various applications.

Nucleophilic and Electrophilic Aromatic Substitutions on the Benzo[d]isoxazole Core

The benzo[d]isoxazole ring system can undergo both nucleophilic and electrophilic aromatic substitution reactions. The electron-deficient nature of the isoxazole ring can make the attached benzene ring susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. For example, 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile has been shown to undergo σ-complexation at the unsubstituted 7-position and is also susceptible to nucleophilic aromatic substitution (SNAr) of the 4-nitro group. psu.edu The bromine atom at the 3-position of 3-bromobenzo[c]isothiazole, a related heterocyclic system, can be displaced by various nucleophiles.

Conversely, the benzene portion of the benzo[d]isoxazole can undergo electrophilic aromatic substitution. The directing effects of the isoxazole ring and any existing substituents will determine the position of the incoming electrophile. For instance, the fusion of a benzene ring to an isoxazole unit provides additional sites for chemical modification through such reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Functionalization

The bromine atom at the 3-position of 3-bromobenzo[d]isoxazole serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. doi.org This reaction allows for the formation of a carbon-carbon bond by coupling the bromo-substituted benzoisoxazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. tcichemicals.com

The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. tcichemicals.com The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. doi.orgbham.ac.uk For example, the use of bulky phosphine (B1218219) ligands like P(t-Bu)₃·HBF₄ has been shown to be essential for the successful Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles, suppressing the formation of byproducts. doi.org This methodology can be applied to introduce various aryl and heteroaryl substituents at the 3-position of the benzo[d]isoxazole core. worldresearchersassociations.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Isoxazoles

Halogenated IsoxazoleCoupling PartnerCatalyst SystemProductYield (%)Reference
3,4-disubstituted 5-bromoisoxazolesArylboronic acidsPd₂(dba)₃ / P(t-Bu)₃·HBF₄3,4,5-trisubstituted isoxazolesGood to High doi.org
4-iodoisoxazolesBoronic acidsPalladium catalyst3,4,5-trisubstituted isoxazoles49 (average) nih.gov
4-bromo-6H-1,2-oxazinesPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃4-phenyl-6H-1,2-oxazines77-82 beilstein-journals.org

Strategies for Introducing and Modifying Substituents at the 3- and 7-Positions

Modifying substituents at the 3- and 7-positions of the benzo[d]isoxazole ring is critical for tuning the molecule's properties.

At the 3-position , the bromine atom in 3-bromobenzo[d]isoxazole is a key functional group for introducing diversity. As discussed, palladium-catalyzed cross-coupling reactions are a primary method for this purpose. doi.org Additionally, nucleophilic substitution reactions can be employed to replace the bromine with other groups.

At the 7-position , introducing substituents often relies on electrophilic aromatic substitution on a pre-formed benzo[d]isoxazole ring. The electronic nature of the existing substituents will direct the incoming electrophile. For instance, in 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, the 7-position is activated for nucleophilic attack, but in other derivatives, it could be a site for electrophilic substitution. psu.edu Directing groups can also be strategically employed to guide functionalization to the 7-position. researchgate.net Rhodium-catalyzed C-H activation has also been demonstrated as a method for the alkylation of 3-arylbenzo[d]isoxazoles, offering another route to functionalization, although the primary site of reaction in the reported case was not the 7-position. rsc.org

Reaction Mechanisms and Chemical Reactivity of 3 Bromobenzo D Isoxazol 7 Ol

Mechanistic Investigations of Benzo[d]isoxazole Formation

The synthesis of the benzo[d]isoxazole core is a subject of extensive research, with several mechanistic pathways established. These methods typically involve the construction of the five-membered isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring.

A prominent method for constructing five-membered heterocycles like isoxazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nanobioletters.comrsc.org This reaction involves a 1,3-dipole reacting with a dipolarophile. rsc.org In the context of benzisoxazole synthesis, this can involve the reaction of nitrile oxides (the 1,3-dipole) with an appropriate dipolarophile. nanobioletters.comrsc.org

One general approach involves the reaction of nitrile oxides, generated in situ from aldoximes, with alkynes or alkenes. rsc.org For the formation of the benzo[d]isoxazole ring system specifically, variations of this cycloaddition are employed. For instance, a selective ring-opening [3+2] cyclization has been developed using azaoxyallyl cation intermediates, which act as a C-O 3-atom synthon, reacting with benzo[d]isoxazoles to form hydroxyaryl-oxazolines. rhhz.net While this describes a reaction of a benzisoxazole, the underlying principle of [3+2] cycloaddition is fundamental to isoxazole ring formation. nanobioletters.comrhhz.net

Another relevant pathway involves the cyclization of 2-hydroxyaryl oximes. chim.itmdpi.com This process, while not a classic intermolecular cycloaddition, involves an intramolecular nucleophilic attack that forms the C-O and N-O bonds characteristic of the isoxazole ring. The formation is often achieved through the conversion of the oxime's hydroxyl group into a good leaving group, followed by base-catalyzed ring closure. mdpi.com

Reaction Type Key Intermediates Description Reference
1,3-Dipolar CycloadditionNitrile OxidesA concerted or stepwise reaction between a 1,3-dipole (nitrile oxide) and a dipolarophile to form the five-membered isoxazole ring. rsc.org
Ring-Opening [3+2] CyclizationAzaoxyallyl CationsBenzo[d]isoxazoles react with azaoxyallyl cations in a regioselective cyclization to yield functionalized oxazolines. rhhz.net
Intramolecular Cyclization2-Hydroxyaryl OximesThe phenolic hydroxyl group participates in an intramolecular nucleophilic attack to form the isoxazole ring, often after activation of the oxime hydroxyl group. chim.itmdpi.com

Reactivity of the Bromine Atom and Hydroxyl Group

The bromine atom at the 3-position and the hydroxyl group at the 7-position are the primary sites for the functionalization of the 3-Bromobenzo[d]isoxazol-7-ol scaffold.

The bromine atom attached to the C3 position of the benzo[d]isoxazole ring is susceptible to substitution reactions, particularly those catalyzed by transition metals. This reactivity is analogous to that of other 3-halobenzo[d]isoxazoles. Palladium-catalyzed cross-coupling reactions are especially effective for creating new carbon-carbon and carbon-heteroatom bonds at this position.

For example, Suzuki-Miyaura cross-coupling reactions can be employed to substitute the bromine atom with various aryl or vinyl groups. This is demonstrated by the reaction of 5-bromo-6-hydroxybenzo[d]isoxazole with phenylboronic acid, catalyzed by palladium(II) acetate (B1210297), to yield the corresponding phenyl-substituted product. Similarly, Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles. The compatibility of a bromo-substituted dihydro-2,1-benzisoxazole with both Suzuki and Buchwald-Hartwig conditions highlights the utility of this functional group in diversification. nih.gov

Table of Substitution Reactions at the Bromine Site

Reaction Name Catalyst/Reagents Product Type Reference
Suzuki-Miyaura Coupling Palladium catalyst, Boronic acid, Base 3-Aryl- or 3-Vinylbenzo[d]isoxazole

The phenolic hydroxyl group at the 7-position is a versatile functional handle. It can undergo typical reactions of phenols, such as O-alkylation and O-acylation, to form ethers and esters, respectively. For instance, the hydroxyl group can be converted into a methoxy (B1213986) group through demethylation of a methoxy-substituted precursor followed by methylation. semanticscholar.org

The acidity of the phenolic proton allows for deprotonation with a suitable base, forming a phenoxide ion. This nucleophilic species can then react with various electrophiles. Furthermore, the hydroxyl group plays a crucial role during the synthesis of the benzisoxazole ring from o-hydroxyaryl ketoxime precursors. It can stabilize the required E-isomer of the oxime intermediate through intramolecular hydrogen bonding, thereby facilitating the subsequent cyclization step. clockss.org

Ring Opening and Rearrangement Pathways

The benzo[d]isoxazole ring system, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations often lead to the formation of other heterocyclic systems or open-chain compounds.

One notable rearrangement is the Beckmann rearrangement, which can compete with the desired cyclization during the synthesis from 2-hydroxyaryl oximes, potentially leading to the formation of isomeric benzo[d]oxazoles. chim.itmdpi.com

The isoxazole ring can also be opened chemically. For example, treatment of a benzo[d]isoxazole derivative with sodium methoxide (B1231860) can cleave the N-O bond, resulting in the formation of a β-keto nitrile in high yield. semanticscholar.org Additionally, benzo[d]isoxazoles can undergo ring-opening [3+2] cyclization with azaoxyallyl cations, which involves the cleavage of the isoxazole ring to form new heterocyclic products. rhhz.net Irradiation of benzisoxazole in acetic acid can also induce isomerization, yielding a mixture of benzoxazole (B165842) and 2-cyanophenol. ambeed.com

Summary of Ring Opening and Rearrangement Reactions

Reaction Condition Product(s) Mechanism Reference
Acid/Heat (during synthesis) Benzo[d]oxazole Beckmann Rearrangement chim.itmdpi.com
Sodium Methoxide β-keto nitrile Nucleophilic Ring Opening semanticscholar.org
Irradiation in Acetic Acid Benzoxazole, 2-Cyanophenol Isomerization ambeed.com

Spectroscopic and Analytical Characterization Methodologies in Research on 3 Bromobenzo D Isoxazol 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be utilized to determine the number, environment, and coupling interactions of hydrogen atoms in 3-Bromobenzo[d]isoxazol-7-ol. The aromatic region of the spectrum would be of particular interest, with the protons on the benzene (B151609) ring exhibiting characteristic chemical shifts and splitting patterns influenced by the bromo and hydroxyl substituents. The phenolic proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table based on general principles and data for analogous structures, as specific experimental data is not available in the cited literature.)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.0 - 7.5Doublet7.5 - 8.5
H-56.8 - 7.3Triplet7.5 - 8.5
H-67.2 - 7.7Doublet7.5 - 8.5
7-OH9.0 - 11.0Broad Singlet-

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be indicative of the carbon's hybridization and its electronic environment. For instance, the carbon atom attached to the bromine (C-3) would be significantly influenced by the halogen's electronegativity, while the carbon bearing the hydroxyl group (C-7) and the carbons of the isoxazole (B147169) ring would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table based on general principles and data for analogous structures, as specific experimental data is not available in the cited literature.)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3145 - 155
C-3a115 - 125
C-4110 - 120
C-5120 - 130
C-6115 - 125
C-7150 - 160
C-7a160 - 170

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula C₇H₄BrNO₂. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Table 3: Predicted HRMS Data for this compound (Note: This is a hypothetical data table based on general principles, as specific experimental data is not available in the cited literature.)

IonCalculated m/z
[M+H]⁺ (for ⁷⁹Br)213.9502
[M+H]⁺ (for ⁸¹Br)215.9481

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=N and C=C stretching vibrations of the fused ring system, and the C-Br stretch.

Table 4: Predicted IR Absorption Bands for this compound (Note: This is a hypothetical data table based on general principles and data for analogous structures, as specific experimental data is not available in the cited literature.)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (phenolic)3200 - 3600Broad, Strong
C=N Stretch (isoxazole)1620 - 1680Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-O Stretch (phenolic)1200 - 1260Strong
C-Br Stretch500 - 600Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org If a suitable single crystal of this compound could be grown, this technique would provide unequivocal proof of its molecular structure. The resulting data would include exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state. This would definitively confirm the connectivity and isomeric form of the compound.

Table 5: Hypothetical Crystallographic Data Parameters for this compound (Note: This is a hypothetical data table, as specific experimental data is not available in the cited literature.)

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)12.8
α (°)90
β (°)90
γ (°)90
Z4

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. In the context of research on this compound and its derivatives, column chromatography and thin-layer chromatography are routinely utilized.

Column chromatography is a widely used method for the purification of chemical compounds from a mixture. google.com The stationary phase, a solid adsorbent, is placed in a vertical glass column. The mobile phase, a liquid eluent, is added to the top and flows down through the column by either gravity or external pressure. This technique is crucial in the synthesis of benzo[d]isoxazole derivatives to isolate the desired product from unreacted starting materials, by-products, and other impurities. clockss.orgrsc.org

In the purification of compounds structurally similar to this compound, silica (B1680970) gel is the most commonly reported stationary phase. clockss.orgrsc.org The choice of the mobile phase is critical for achieving effective separation and is typically a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. The polarity of the eluent is often gradually increased during the chromatography process (gradient elution) to effectively separate compounds with different polarities. For instance, in the purification of related bromo-substituted isoxazole compounds, solvent systems such as petroleum ether/ethyl acetate have been successfully employed. rsc.org

The following interactive table summarizes typical conditions used for the column chromatographic purification of related benzo[d]isoxazole derivatives, which can be adapted for this compound.

Stationary PhaseMobile Phase System (v/v)Compound TypeReference
Silica GelHexane / Ethyl Acetate (3:2)Dioxole derivative wiley-vch.de
Silica GelPetroleum Ether / Ethyl Acetate (6:1)Carbonyl compound rsc.org
Silica GelDichloromethane / Diethyl Ether (45:1 to 8:1)Polycyclic ethers wiley-vch.de
Silica GelPetroleum Ether / Ethyl Acetate (20:1)Oxazoline derivative rsc.org

This table represents typical conditions for related compounds and serves as a guide for the purification of this compound.

The progress of the separation is monitored by collecting fractions of the eluate and analyzing them, often by Thin Layer Chromatography (TLC).

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to check the purity of a compound and to monitor the progress of a reaction. thieme-connect.de It is also used to identify suitable solvent systems for column chromatography. nih.gov TLC involves a stationary phase of a thin layer of adsorbent like silica gel coated on a flat, inert substrate such as a glass plate or aluminum foil.

For the analysis of this compound, a small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. nih.gov

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. It is characteristic for a given compound under specific conditions (stationary phase, mobile phase, and temperature). By comparing the Rf value of the synthesized compound with that of a known standard, its identity and purity can be preliminarily assessed. Visualization of the spots on the TLC plate is often achieved under UV light (typically at 254 nm) if the compounds are UV-active, or by using staining agents like potassium permanganate (B83412) or p-anisaldehyde solutions followed by heating. rsc.org

The table below outlines a typical setup for the TLC analysis of organic compounds, applicable to this compound.

ParameterDescriptionTypical ApplicationReference
Stationary Phase Silica gel 60 F254 pre-coated platesGeneral analysis of organic compounds rsc.org
Mobile Phase Hexane / Ethyl Acetate (e.g., 4:1 v/v)Separation of moderately polar compounds nih.gov
Visualization UV light (254 nm) and/or chemical stainingDetection of UV-active or functionalized compounds rsc.org
Outcome Determination of Rf value and assessment of purityReaction monitoring and purity checks clockss.org

This table provides a general procedure for TLC analysis that can be applied to this compound.

Computational Chemistry and Molecular Modeling Studies of 3 Bromobenzo D Isoxazol 7 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For a novel compound, DFT calculations could predict its geometry, stability, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These parameters are crucial for predicting a molecule's reactivity, with the HOMO-LUMO gap being an indicator of its kinetic stability. researchgate.net While DFT studies have been performed on related isoxazole (B147169) structures to understand their electronic properties and reactivity, specific data for 3-Bromobenzo[d]isoxazol-7-ol is absent from the current body of scientific literature. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

This technique is instrumental in drug design for predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. For instance, docking studies on 3-hydroxybenzoisoxazole derivatives have been used to understand their interaction with enzymes like aldo-keto reductase 1C3 (AKR1C3). ambeed.com Similarly, isoxazole-containing compounds have been evaluated as potential EGFR-targeting agents through molecular docking. nih.gov Such simulations for this compound would require a defined biological target, and this information is currently unavailable.

Conformational Analysis and Molecular Dynamics Simulations

These methods explore the dynamic nature of molecules and their flexibility, which is crucial for understanding their biological activity. Conformational analysis helps identify the most stable three-dimensional shapes of a molecule. Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, which can be important for understanding how a ligand binds to a receptor. nih.gov No specific conformational analysis or molecular dynamics simulation studies have been published for this compound.

Ligand-Based and Structure-Based Drug Design Approaches

These are two major strategies in computer-aided drug design. Ligand-based approaches are used when the structure of the target is unknown and rely on the knowledge of other molecules that bind to it. Structure-based design, on the other hand, relies on the three-dimensional structure of the biological target. The application of either of these approaches to this compound would be contingent on identifying a specific biological target or a set of active analogues, which is not documented in the available literature.

Structure Activity Relationship Sar Studies of Benzo D Isoxazol 7 Ol Derivatives

Influence of Substituents at the 3-Position on Biological Activity

The 3-position of the benzo[d]isoxazole ring system is a key site for chemical modification, and the nature of the substituent at this position significantly dictates the resulting biological activity. Research into derivatives as inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a crucial target in cancer therapy, has provided detailed insights into this relationship. nih.govnih.gov

A series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit HIF-1α transcription. The parent compound of this series, with an unsubstituted N-phenyl group at the 3-position (via a carboxamide linker), demonstrated an IC₅₀ value of 0.31 μM. nih.gov Further studies revealed that the nature and position of substituents on this pendant phenyl ring were critical for activity. nih.gov

Key findings from these studies include:

Para-substitution is preferred: Compounds with substituents in the para-position of the acylamino benzene (B151609) ring showed strongly enhanced inhibitory capacity against HIF-1α, regardless of the electronic nature of the group. nih.gov For instance, derivatives with a para-dimethylamino group or a para-acetyl group were identified as highly potent inhibitors, both exhibiting an IC₅₀ value of 24 nM. nih.gov

Meta-substitution is tolerated: Substituents at the meta-position generally resulted in compounds with lower, yet still significant, activity compared to their para-analogs. nih.gov

Ortho-substitution is detrimental: Placing substituents at the ortho-position led to a relative reduction or even a complete loss of biological activity. nih.govnih.gov

These findings suggest that the steric bulk and positioning of the substituent at the 3-position are crucial for optimal interaction with the biological target. The presence of larger groups at the meta- and para-positions was well-tolerated, indicating a potential pocket for further modification to improve properties. nih.gov Other research has shown that attaching a piperidin-4-yl group at the 3-position of a 6-fluoro-benzo[d]isoxazole core can lead to compounds with significant antimicrobial activity. nih.gov

Table 1: Influence of 3-Position Substituents on HIF-1α Transcriptional Inhibition Data sourced from a study on N-phenylbenzo[d]isoxazole-3-carboxamide derivatives. nih.gov

Impact of the Bromine Atom at the 3-Position

The presence of a halogen atom, specifically bromine, at the 3-position of the benzo[d]isoxazole core has a notable impact on the compound's chemical properties and biological activity. Halogens, being electron-withdrawing groups, can significantly alter the electronic distribution within the heterocyclic ring system.

SAR studies on various isoxazole-containing scaffolds have indicated that the presence of electron-withdrawing groups, including bromine and chlorine, can enhance biological activity. nih.gov For instance, the introduction of a bromine atom into the benzoxazole (B165842) ring of certain compounds was found to increase their antimicrobial activity. nih.gov This enhancement is often attributed to the altered electronic properties and increased lipophilicity, which can improve cell membrane penetration and interaction with target enzymes or receptors. The bromine atom is also a versatile chemical handle, facilitating further synthetic modifications through various cross-coupling reactions.

In the context of anticancer activity, studies on other isoxazole (B147169) derivatives have shown that an ortho-substituted bromo compound demonstrated more potent cytotoxic effects than other halogen-substituted analogues, highlighting the specific importance of both the halogen type and its position. nih.gov

Role of the Hydroxyl Group at the 7-Position

The hydroxyl group at the 7-position of the benzo[d]isoxazole ring is a critical determinant of biological activity. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with amino acid residues within the binding pocket of a biological target.

The importance of a hydroxyl group on a benzene ring fused to a heterocyclic system has been noted in other contexts. For example, in one study on different heterocyclic compounds, the presence of a hydroxyl group on the benzene ring was found to significantly increase bioactivity. mdpi.com Conversely, the derivatization of this hydroxyl group into a methoxy (B1213986) (–OCH₃) or acetate (B1210297) (–OAc) group led to a significant decrease in activity, underscoring the specific role of the free hydroxyl group in mediating biological effects. mdpi.com

This suggests that the 7-hydroxyl group of 3-Bromobenzo[d]isoxazol-7-ol likely plays a crucial role in anchoring the ligand to its target protein, and its removal or modification would be expected to have a substantial impact on the compound's pharmacological profile.

Positional Isomerism and Pharmacological Profiles

A clear example of this is the comparison between derivatives with bromine at the 3-position versus the 7-position. While the primary focus is on 3-bromo derivatives, a related compound, 2-(7-bromobenzo[d]isoxazol-3-yl)acetic acid, demonstrates a completely different pharmacological profile. This positional isomer, with bromine at the 7-position and an acetic acid group at the 3-position, acts as a potent inhibitor of the Naᵥ1.7 voltage-gated sodium channel, a target for pain management. This contrasts sharply with the HIF-1α inhibitory activity seen in many 3-substituted benzo[d]isoxazole derivatives. nih.gov

Furthermore, studies on other bicyclic heterocyclic systems have shown that positional isomerism (e.g., ortho-, meta-, vs. para-substitution on a pendant ring) can significantly affect the molecule's conformation. mdpi.com An ortho-substituent, for instance, can cause steric hindrance that forces a distorted geometry compared to its meta- or para-isomers. mdpi.com Such conformational changes directly impact how the molecule fits into a protein's binding site, leading to different biological activities or potencies. The identification of distinct pharmacological activities for different positional isomers, such as 17β-hydroxyandrostano[3,2-c]isoxazole and -[2,3-d]isoxazole, further confirms that the spatial arrangement of the isoxazole ring itself is a critical determinant of function. dshs-koeln.de

Conformational Restriction and Activity Enhancement

Conformational restriction, the limitation of a molecule's ability to adopt different shapes, is a key strategy in drug design to enhance activity and selectivity. By locking a molecule into its "bioactive" conformation—the shape it adopts when bound to its target—the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency.

In the context of benzo[d]isoxazole derivatives, conformational restriction can be achieved through several means. As noted previously, the introduction of bulky substituents, particularly at the ortho-position of a pendant group, can create steric hindrance that limits the rotation around single bonds. mdpi.com This can force the molecule into a specific, and potentially more active, conformation.

Introducing the isoxazole ring into a larger molecular scaffold can also serve to increase conformational rigidity. For example, embedding an isoxazole ring into a natural product structure has been shown to enhance its biological activity, partly by conferring a more defined three-dimensional shape to the molecule. mdpi.com This principle has been applied in the development of isoxazole azepine derivatives as BET inhibitors, where incorporating the isoxazole into a more rigid azepine scaffold led to a series of potent compounds. This strategy provided a concave shape that was favorable for binding to the target protein.

Ligand Efficiency and Selectivity Optimization

In modern drug discovery, the optimization of lead compounds focuses not only on raw potency (like IC₅₀) but also on metrics such as ligand efficiency (LE). Ligand efficiency relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms), providing a measure of the binding energy per atom. High ligand efficiency is a hallmark of a quality starting point for drug development, as it suggests an optimal fit with the target.

The development of benzo[d]isoxazole derivatives as HIF-1α inhibitors serves as an excellent case study for selectivity and efficiency optimization. nih.gov The initial lead compounds were systematically modified to improve their activity, resulting in derivatives with IC₅₀ values as low as 24 nM. nih.gov These compounds possess relatively low molecular weights (around 250 g/mol ), which is indicative of high ligand efficiency and makes them attractive candidates for further development. nih.gov

Role of 3 Bromobenzo D Isoxazol 7 Ol and Its Scaffold in Modern Drug Discovery Research Paradigms

Design of Novel Lead Compounds and Pharmacophores

The design of novel lead compounds often relies on the identification of pharmacophores—the essential three-dimensional arrangement of functional groups necessary for biological activity. The benzo[d]isoxazole ring system is a versatile scaffold that can be readily functionalized to present key pharmacophoric features. For instance, the isoxazole (B147169) component can act as a bioisostere for other functional groups and participate in hydrogen bonding and other non-covalent interactions with biological targets.

While specific studies detailing the use of 3-Bromobenzo[d]isoxazol-7-ol as a core pharmacophore in the design of new lead compounds are not extensively documented in publicly available research, the general principles of pharmacophore design can be applied. The hydroxyl group at the 7-position can serve as a hydrogen bond donor or acceptor, a crucial feature for anchoring a molecule within a protein's binding site. The bromine atom at the 3-position can be exploited for several purposes. It can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. Furthermore, the bromine atom provides a reactive handle for synthetic modification, allowing for the exploration of the surrounding chemical space through cross-coupling reactions to introduce a variety of substituents. This synthetic tractability is a valuable asset in the iterative process of lead optimization.

Fragment-Based Drug Discovery and Scaffold Hopping Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel drug candidates. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. The benzo[d]isoxazole core is well-suited for inclusion in fragment libraries due to its relatively small size, rigid structure, and synthetic accessibility.

There is a lack of specific published examples of this compound being used as a fragment in FBDD campaigns. However, its structural characteristics make it a theoretically viable candidate. Its defined vector for chemical elaboration via the bromine and hydroxyl groups would allow for systematic exploration of the binding pocket once the core fragment is validated as a hit.

Scaffold hopping is another widely used strategy in medicinal chemistry to identify novel chemical series with similar biological activity to a known active compound but with a different core structure. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. While there are no specific reports of scaffold hopping originating from or leading to this compound, the benzo[d]isoxazole moiety itself has been utilized in such strategies. For example, it can be considered as a bioisosteric replacement for other bicyclic heteroaromatic systems in efforts to discover new intellectual property or to overcome liabilities of an existing chemical series.

Molecular Hybridization Approaches with Other Bioactive Moieties

The application of molecular hybridization specifically to this compound has not been detailed in the available scientific literature. Nevertheless, the benzo[d]isoxazole scaffold is a suitable candidate for such an approach. The reactive nature of the bromine atom at the 3-position would readily allow for its conjugation with other bioactive moieties through various chemical reactions. For instance, it could be coupled with a pharmacophore from a known enzyme inhibitor or a receptor ligand to potentially create a hybrid compound with enhanced or multi-target activity. The 7-hydroxyl group could also be used as a point of attachment for another pharmacophore via an ether or ester linkage.

Development of Multi-Targeted Agents

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-targeted agents, which are designed to modulate more than one target simultaneously, can offer a more effective therapeutic approach compared to single-target drugs.

While there is no specific evidence of this compound being developed as a multi-targeted agent, the benzo[d]isoxazole scaffold has been incorporated into molecules designed to interact with multiple targets. The ability to functionalize the benzo[d]isoxazole core at multiple positions allows for the strategic placement of different pharmacophoric elements that can interact with distinct biological targets. For a molecule like this compound, one could envision derivatizing the hydroxyl group to interact with one target, while using the bromine as a handle to introduce a moiety that binds to a second target. This modular approach to design is a key advantage in the development of multi-targeted drugs.

Applications in Chemical Biology Research

Chemical biology utilizes small molecules as tools to probe and understand biological systems. These "chemical probes" can be used for target identification, validation, and to elucidate the function of proteins in cellular pathways. Key characteristics of a good chemical probe include high potency, selectivity, and the presence of a functional group that allows for modification, for example, for the attachment of a fluorescent tag or an affinity label.

There are no specific reports of this compound being used as a chemical probe in the scientific literature. However, its structure possesses features that could be amenable to such applications. The bromine atom could be displaced by a nucleophilic tag or used in cross-coupling reactions to attach reporter groups. The phenolic hydroxyl group also provides a site for modification. If a bioactive derivative of this scaffold were to be identified, these handles would be invaluable for developing tool compounds to study its mechanism of action and to identify its biological targets.

Q & A

Basic Research Question

  • IR Spectroscopy : Look for C-Br stretching (~563 cm⁻¹), C=N (1527 cm⁻¹), and O-H (broad peak ~3300 cm⁻¹) .
  • ¹H-NMR : Aromatic protons appear as multiplet signals (δ 6.58–8.26 ppm). The hydroxyl proton (O-H) may be deshielded (~9.81 ppm) in DMSO-d₆ .
  • ¹³C-NMR : The brominated carbon resonates at ~110–120 ppm, while the isoxazole ring carbons appear at 140–160 ppm .
  • MS : Molecular ion peaks (e.g., m/z 464 [M+H]⁺) confirm molecular weight .

Table 1 : Representative Spectral Data for a 3-Bromophenyl Analogue

TechniqueKey Peaks/Data
IR (KBr)563 cm⁻¹ (C-Br), 1527 cm⁻¹ (C=N)
¹H-NMR (DMSO-d₆)δ 9.81 (O-H), 6.58–8.26 (Ar-H)
MSm/z 410 [M+H]⁺ (purity >98%)

What electronic effects influence the reactivity of this compound in Suzuki-Miyaura coupling?

Advanced Research Question
The bromine atom’s electron-withdrawing effect activates the heterocycle for coupling. Key factors:

  • Substituent Position : Para-substituted aryl boronic acids show higher yields than ortho due to steric hindrance .
  • Electronic Nature : Electron-deficient boronic acids (e.g., nitro-substituted) couple faster than electron-rich ones (e.g., methoxy) due to enhanced electrophilicity .
  • Heterocyclic Boronic Acids : Pyridyl or thienyl boronic acids require higher temperatures (100–120°C) .

Mechanistic Insight : Oxidative addition of Pd⁰ to the C-Br bond is rate-limiting. Electron-deficient substrates stabilize the Pd intermediate .

How can contradictions in catalytic efficiency between similar brominated heterocycles be resolved?

Advanced Research Question
Discrepancies arise from steric/electronic differences. For example:

  • Case Study : this compound vs. 3-bromobenzo[b]thiophene.
    • Steric Effects : The oxygen atom in isoxazole creates a smaller ring, increasing steric hindrance for bulky aryl groups.
    • Electronic Effects : The isoxazole’s electron-deficient nature accelerates oxidative addition but may reduce stability of Pd intermediates .
  • Resolution : Use computational tools (DFT) to model transition states or adjust ligands (e.g., bulky ligands for steric protection) .

What are the challenges in achieving regioselective functionalization of this compound?

Advanced Research Question
Competing reactions at the Br site vs. hydroxyl group require precise control:

  • Protection Strategies : Protect the hydroxyl group with TBS or acetyl before cross-coupling .
  • Catalyst Tuning : Use Pd/XPhos systems to favor C-Br activation over O-H functionalization .
  • Solvent Effects : Polar aprotic solvents (DMF) favor C-Br reactivity; non-polar solvents (toluene) reduce side reactions .

How can molecular docking studies predict the bioactivity of this compound derivatives?

Advanced Research Question

  • Target Selection : Dock derivatives against enzymes like cytochrome P450 or bacterial gyrase (common targets for benzoxazoles) .
  • Software : Use AutoDock Vina or Schrödinger Suite with parameters:
    • Grid Box : Centered on active site (e.g., 20 ų).
    • Scoring Function : MM-GBSA for binding affinity .
  • Validation : Compare docking scores with experimental IC₅₀ values from antimicrobial assays .

What methodologies optimize the purity of this compound in large-scale synthesis?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) for high recovery (>90%) .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) gradient .
  • Analytical HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min .

Table 2 : Purification Parameters for a Brominated Benzimidazole Analogue

MethodConditionsPurity Achieved
RecrystallizationEthanol/water (80:20), 60°C95%
Column ChromatographyHexane/EtOAc (3:1), Rf = 0.498%

How do substituents on the aryl boronic acid affect the stability of coupled products?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Stabilize products via resonance (e.g., nitro groups increase thermal stability) .
  • Electron-Donating Groups (EDGs) : May reduce stability due to increased electron density on the heterocycle .
  • Heterocyclic Boronic Acids : Pyridyl groups enhance water solubility but may reduce lipophilic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.